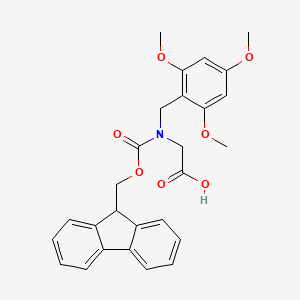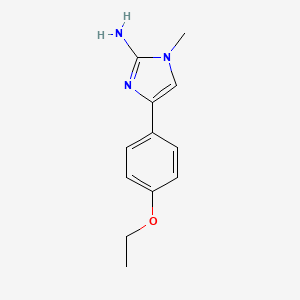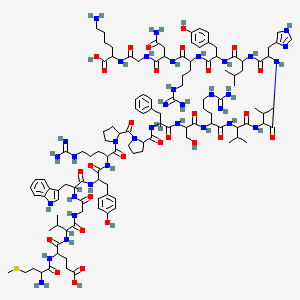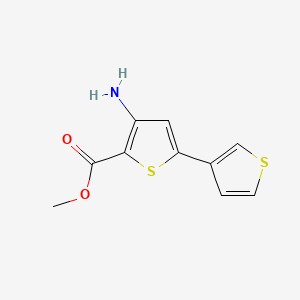
Fmoc-N-(2,4,6-三甲氧基苄基)-甘氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a derivative of glycine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain is modified with a 2,4,6-trimethoxybenzyl group. This compound is primarily used in peptide synthesis as a protecting group for the amino acid residues, ensuring that the reactive functionalities are shielded during the synthetic process .
科学研究应用
Chemistry
In chemistry, Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is used in solid-phase peptide synthesis (SPPS) to construct peptides with high precision and efficiency .
Biology
In biological research, it is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays .
Medicine
In medicine, peptides synthesized using Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine are explored for therapeutic applications, including cancer treatment and vaccine development .
Industry
In the industrial sector, it is used in the production of peptide-based materials and nanostructures for various applications, including drug delivery systems .
作用机制
Target of Action
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a complex compound used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain. It plays a crucial role in protecting these amino acids during the synthesis process .
Mode of Action
The compound interacts with its targets (amino acids) by attaching to them and preventing unwanted side reactions during the peptide synthesis . This ensures that the peptide chain is formed correctly without any disruptions .
Biochemical Pathways
The compound affects the peptide synthesis pathway. By attaching to the amino acids, it ensures that the peptide bonds are formed correctly between the amino acids . This leads to the successful synthesis of the desired peptide.
Pharmacokinetics
Its impact on bioavailability is significant in the context of peptide synthesis, as it ensures the correct formation of the peptide chain .
Result of Action
The molecular effect of the compound’s action is the successful synthesis of the desired peptide. On a cellular level, this can lead to the production of proteins or peptides with specific functions, depending on the sequence of amino acids in the peptide chain .
Action Environment
The action of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the peptide synthesis . Additionally, the presence of other chemicals in the reaction mixture can also influence the stability and efficacy of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine typically involves the following steps:
Protection of the Glycine Amino Group: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the 2,4,6-Trimethoxybenzyl Group: The protected glycine is then reacted with 2,4,6-trimethoxybenzyl chloride in the presence of a base like triethylamine to introduce the trimethoxybenzyl group.
Industrial Production Methods
Industrial production of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers for large-scale production .
化学反应分析
Types of Reactions
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the 2,4,6-trimethoxybenzyl group can be removed using acidic conditions like trifluoroacetic acid.
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptide fragments using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for trimethoxybenzyl removal.
Coupling: HBTU, DIC, or EDC in the presence of bases like DIPEA.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine serves as a building block .
相似化合物的比较
Similar Compounds
- Fmoc-N-(2,4,6-trimethoxybenzyl)-L-asparagine
- Fmoc-N-(2,4,6-trimethoxybenzyl)-L-glutamine
Uniqueness
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is unique due to its specific protecting groups that offer orthogonal protection strategies, allowing for selective deprotection and efficient peptide synthesis .
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(2,4,6-trimethoxyphenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO7/c1-32-17-12-24(33-2)22(25(13-17)34-3)14-28(15-26(29)30)27(31)35-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23H,14-16H2,1-3H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIVZMBKOCDKBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166881-43-2 |
Source


|
| Record name | N-Fmoc-N-(2,4,6-trimethoxybenzyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[(4-Chloro-2-methylphenoxy)methyl]phenyl]-2-hydroxyacetamide](/img/structure/B575408.png)
![5'-Methylspiro[2-benzofuran-3,2'-oxolane]-1-one](/img/structure/B575410.png)
![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)

